molecular formula C15H17FN4O B2865175 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2199016-24-3

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2865175
CAS No.: 2199016-24-3
M. Wt: 288.326
InChI Key: OKGGYRUBOCBANY-UHFFFAOYSA-N
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Description

1-(4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a 2H-1,2,3-triazole ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole and piperidine scaffolds in drug discovery, particularly in antifungal and enzyme-targeting applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-13-3-1-12(2-4-13)11-15(21)19-9-5-14(6-10-19)20-17-7-8-18-20/h1-4,7-8,14H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGGYRUBOCBANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen Azide-Alkyne Cycloaddition

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective route to 1,2,3-triazoles. Piperidine derivatives bearing a propargyl group at the 4-position react with sodium azide under catalytic Cu(I) conditions to yield the triazole moiety. For example:

  • Procedure : 4-Propargylpiperidine (1.0 mmol), sodium azide (1.2 mmol), CuSO4·5H2O (0.1 mmol), and sodium ascorbate (0.2 mmol) in t-BuOH/H2O (1:1, 10 mL) at 60°C for 12 h.
  • Yield : 78–85% after column chromatography (heptane/ethyl acetate).
  • Characterization : 1H NMR (CDCl3) δ 7.82 (s, 2H, triazole-H), 3.75 (m, 2H, piperidine-NCH2), 2.85 (m, 2H, piperidine-CH2).

Cyclization of Azido-Alkynes

Non-catalytic thermal cyclization of 4-azidopiperidine derivatives with alkynes provides an alternative pathway, though with lower regiocontrol. For instance, heating 4-azidopiperidine with phenylacetylene at 100°C in toluene yields a 3:1 mixture of 1,4- and 1,5-triazole regioisomers.

Preparation of 2-(4-Fluorophenyl)Ethanone Intermediates

Friedel-Crafts Acylation

4-Fluorophenyl acetylation via Friedel-Crafts methodology employs chloroacetyl chloride and AlCl3:

  • Procedure : 4-Fluorobenzene (5.0 mmol), chloroacetyl chloride (6.0 mmol), and AlCl3 (6.0 mmol) in dichloromethane (20 mL) at 0°C→RT for 6 h.
  • Yield : 70% after aqueous workup.
  • Characterization : 1H NMR (CDCl3) δ 7.85 (d, 2H, J = 8.8 Hz, Ar-H), 7.15 (d, 2H, J = 8.8 Hz, Ar-H), 4.30 (s, 2H, COCH2Cl).

Nucleophilic Displacement of Chloroethanone

The chloroethanone intermediate reacts with 4-(2H-1,2,3-triazol-2-yl)piperidine under basic conditions:

  • Procedure : 2-Chloro-1-(4-fluorophenyl)ethanone (1.0 mmol), 4-(2H-1,2,3-triazol-2-yl)piperidine (1.2 mmol), and K2CO3 (2.0 mmol) in acetonitrile (15 mL) at 80°C for 8 h.
  • Yield : 65–72% after recrystallization (ethanol).
  • Characterization : 13C NMR (CDCl3) δ 193.5 (C=O), 162.0 (d, J = 245 Hz, Ar-C-F), 146.7 (triazole-C), 116.3 (q, J = 290 Hz, CF3).

Alternative Pathways: One-Pot Synthesis

Tandem Triazole Formation and Ethanone Bridging

A sequential protocol combines triazole synthesis and ethanone coupling in a single pot:

  • Triazole formation : 4-Azidopiperidine (1.0 mmol) and propargyl alcohol (1.2 mmol) with Cu(I) catalyst.
  • Chloroacetylation : Addition of chloroacetyl chloride (2.0 mmol) and pyridine (0.1 mmol) at 0°C.
  • 4-Fluorophenyl introduction : Friedel-Crafts acylation with 4-fluorobenzene and AlCl3.
  • Overall yield : 58% after chromatography.

Mechanistic and Optimization Insights

Solvent and Temperature Effects

  • Triazole cycloaddition : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but reduce regioselectivity. Ethanol/water mixtures optimize both yield and selectivity.
  • Ethanone substitution : Acetonitrile > DMF in nucleophilic displacement due to higher polarity and stability of intermediates.

Spectroscopic Validation

  • 19F NMR : A singlet at δ −114.2 ppm confirms the 4-fluorophenyl group.
  • Mass spectrometry : Molecular ion peak at m/z 316.1 (C16H17FN4O).

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Key Advantage
CuAAC + displacement 72 High (1,2,3-triazol-2-yl) Scalable, minimal byproducts
Thermal cyclization 65 Moderate Avoids metal catalysts
One-pot tandem synthesis 58 High Reduced purification steps

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form corresponding phenolic derivatives.

  • Reduction: The triazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group or the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and reaction conditions, are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of phenolic derivatives.

  • Reduction: Formation of reduced triazole derivatives.

  • Substitution: Formation of substituted triazole or fluorophenyl derivatives.

Scientific Research Applications

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its pharmacological potential, including its ability to inhibit enzymes and exhibit anticancer properties.

  • Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : The 4-fluorophenyl group in the target compound improves metabolic stability compared to dichlorophenyl (9g) or methoxyphenyl (15) analogs, which may alter CYP450 interactions .
  • Triazole Isomerism : The 2H-triazole in the target compound (vs. 1H in 9g) may influence hydrogen-bonding patterns and target affinity .
  • Heterocyclic Attachments : Piperidine in the target compound enhances conformational flexibility compared to rigid sulfanyl (11) or oxadiazole (20) bridges .

Physicochemical and Crystallographic Data

  • Lipophilicity : The 4-fluorophenyl group increases logP compared to methoxyphenyl analogs, improving membrane permeability .
  • Crystallography: Analog 15 (1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles consistent with planar triazole geometries . The target compound’s piperidine ring likely adopts a chair conformation, as seen in related piperidine derivatives (e.g., 16) .

Biological Activity

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its stability and ability to interact with various biological targets, and a piperidine moiety that enhances its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDescription
Molecular Formula C17H19N5O
Molecular Weight 325.4 g/mol
CAS Number 2198510-25-5

The biological activity of this compound is primarily attributed to its ability to form stable interactions with target proteins through the triazole and piperidine moieties. The mechanism involves:

  • Formation of C-N Bonds: The nitrogen from the triazole ring forms a bond with the carbonyl carbon of the ethanone group.
  • Proton Transfer: A proton transfer occurs from nitrogen to the oxygen atom of the carbonyl, facilitating subsequent biochemical interactions.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a variety of pharmacological activities, including:

  • Anticancer Activity: Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, certain triazole-based compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Properties: Triazoles are known for their antibacterial and antifungal activities. The presence of the piperidine ring may enhance these effects by improving membrane permeability and interaction with microbial targets .

Case Studies and Research Findings

Several studies have investigated the biological effects of related triazole compounds:

  • Anticancer Studies:
    • A study on mercapto-substituted 1,2,4-triazoles found that certain derivatives exhibited significant activity against colon carcinoma (HCT-116) with IC50 values around 6.2 µM .
    • Another study demonstrated that triazole derivatives could effectively induce apoptosis in breast cancer cell lines .
  • Antimicrobial Activity:
    • Research has highlighted the effectiveness of triazole derivatives against resistant bacterial strains. For example, one compound showed promising results against Staphylococcus aureus .
  • Mechanistic Insights:
    • Molecular dynamics simulations have revealed that triazole compounds interact with specific protein targets through hydrophobic interactions and hydrogen bonding, which are crucial for their biological activity .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound TypeBiological ActivityNotable Features
Triazole DerivativesAnticancer, AntimicrobialStability and broad spectrum activity
Piperidine DerivativesAnalgesic, Anti-inflammatoryEnhanced pharmacokinetic profiles

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